molecular formula C15H19NO3 B2605577 (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid CAS No. 2027106-02-9

(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid

Cat. No.: B2605577
CAS No.: 2027106-02-9
M. Wt: 261.321
InChI Key: MUGAXCAKQYFGOG-KGYLQXTDSA-N
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Description

(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring and a phenylpropanamido group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of suitable precursors.

    Introduction of the Phenylpropanamido Group: This step involves the reaction of the cyclopentane derivative with a phenylpropanamido precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as self-propagating high-temperature synthesis (SHS) can be employed for efficient production .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets and modulate their activity, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the phenylpropanamido group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1S,3R)-3-[[(2R)-2-phenylpropanoyl]amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10(11-5-3-2-4-6-11)14(17)16-13-8-7-12(9-13)15(18)19/h2-6,10,12-13H,7-9H2,1H3,(H,16,17)(H,18,19)/t10-,12+,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGAXCAKQYFGOG-KGYLQXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2027106-02-9
Record name (1S,3R)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid
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